Hemisuccinato de testosterona

Descripción general

Descripción

. El succinato de testosterona se utiliza en diversas aplicaciones científicas y médicas debido a sus propiedades y efectos únicos.

Aplicaciones Científicas De Investigación

El succinato de testosterona tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como reactivo en la síntesis orgánica y como estándar en química analítica.

Biología: Se estudia por sus efectos en los procesos celulares y la expresión génica.

Medicina: Se investiga por sus posibles usos terapéuticos en la terapia de reemplazo hormonal y el tratamiento de ciertas afecciones médicas.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y como componente en diversos procesos industriales

Mecanismo De Acción

El succinato de testosterona ejerce sus efectos uniéndose a los receptores de andrógenos en los tejidos diana. Esta unión induce la expresión génica que conduce al crecimiento y desarrollo de los órganos sexuales masculinos y las características sexuales secundarias. El compuesto también puede convertirse en dihidrotestosterona (DHT) o estradiol, que actúan sobre diferentes receptores y vías .

Compuestos similares:

- Cipionato de testosterona

- Enantato de testosterona

- Undecanoato de testosterona

Comparación: El succinato de testosterona es único debido a su esterificación con ácido succínico, lo que afecta su solubilidad, absorción y duración de acción en comparación con otros ésteres de testosterona. Por ejemplo, el cipionato de testosterona y el enantato de testosterona tienen diferentes cadenas de éster, lo que lleva a variaciones en su farmacocinética y aplicaciones clínicas .

Análisis Bioquímico

Biochemical Properties

Testosterone Hemisuccinate interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of androgens, which are essential for the development and maintenance of specific reproductive tissues such as the testis, prostate, and seminal vesicle . The action of Testosterone Hemisuccinate in target cells depends on the amount of steroid that can penetrate into the cells, the extent of metabolic conversion within the cells, and the interactions with the receptor proteins .

Cellular Effects

Testosterone Hemisuccinate has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it modulates cardiac contraction and calcium homeostasis at the cellular level .

Molecular Mechanism

The mechanism of action of Testosterone Hemisuccinate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Testosterone Hemisuccinate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Testosterone Hemisuccinate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Testosterone Hemisuccinate is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . In the human male, testosterone is the major circulating androgen, and more than 95% is secreted by the testis .

Transport and Distribution

Testosterone Hemisuccinate is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Testosterone Hemisuccinate and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El succinato de testosterona se sintetiza esterificando la testosterona con ácido succínico. La reacción generalmente implica el uso de un catalizador, como el ácido sulfúrico, y se lleva a cabo bajo condiciones controladas de temperatura para garantizar la formación del enlace éster .

Métodos de producción industrial: En entornos industriales, la producción de succinato de testosterona implica procesos de esterificación a gran escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El proceso incluye la purificación del producto final mediante técnicas de recristalización o cromatografía para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El succinato de testosterona experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la conversión del succinato de testosterona a su forma oxidada utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción pueden convertir el succinato de testosterona de nuevo a testosterona utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, trióxido de cromo; condiciones ácidas o básicas.

Reducción: Hidruro de litio y aluminio; condiciones anhidras.

Sustitución: Halógenos, agentes alquilantes; diversos solventes y temperaturas.

Principales productos formados:

Oxidación: Derivados oxidados del succinato de testosterona.

Reducción: Testosterona.

Sustitución: Derivados sustituidos del succinato de testosterona.

Comparación Con Compuestos Similares

- Testosterone cypionate

- Testosterone enanthate

- Testosterone undecanoate

Comparison: Testosterone succinate is unique due to its esterification with succinic acid, which affects its solubility, absorption, and duration of action compared to other testosterone esters. For example, testosterone cypionate and testosterone enanthate have different ester chains, leading to variations in their pharmacokinetics and clinical applications .

Propiedades

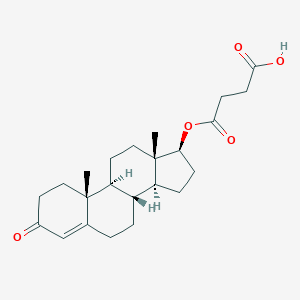

IUPAC Name |

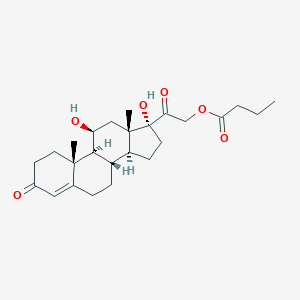

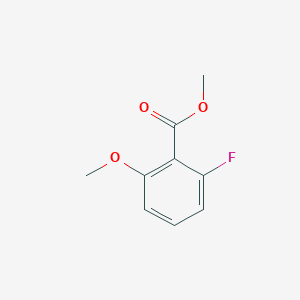

4-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c1-22-11-9-15(24)13-14(22)3-4-16-17-5-6-19(23(17,2)12-10-18(16)22)28-21(27)8-7-20(25)26/h13,16-19H,3-12H2,1-2H3,(H,25,26)/t16-,17-,18-,19-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQNBXFUHQZFOE-VYAQIDIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC(=O)O)CCC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966457 | |

| Record name | 4-Oxo-4-[(3-oxoandrost-4-en-17-yl)oxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-15-3 | |

| Record name | Testosterone 17-hemisuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone-17-succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone succinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Oxo-4-[(3-oxoandrost-4-en-17-yl)oxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-en-3-one hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4114I54YIH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does testosterone hemisuccinate differ from testosterone in terms of its interaction with bacterial cells?

A: Testosterone hemisuccinate, a negatively charged derivative of testosterone, exhibits distinct interactions with bacterial cells compared to its parent compound. Studies have shown that the outer membrane of Gram-negative bacteria like Pseudomonas aeruginosa is significantly less permeable to testosterone hemisuccinate than to testosterone, which is strongly hydrophobic []. This difference in permeability suggests that the negative charge on testosterone hemisuccinate hinders its diffusion across the lipid bilayer of the bacterial outer membrane. Conversely, the uncharged testosterone molecule can readily penetrate the hydrophobic environment of the membrane. This finding highlights the importance of lipophilicity in determining a molecule's ability to traverse bacterial cell envelopes.

Q2: What structural modifications were made to testosterone to synthesize testosterone hemisuccinate, and how do these changes affect its properties?

A: Testosterone hemisuccinate is synthesized by esterifying the 17β-hydroxyl group of testosterone with succinic anhydride. This modification introduces a succinyl group, which contains a carboxylic acid moiety, onto the testosterone molecule []. The presence of this carboxylic acid group imparts a negative charge to testosterone hemisuccinate at physiological pH, making it more water-soluble than the highly hydrophobic testosterone. This increased water solubility can be advantageous for certain applications, such as formulating the compound for intravenous administration.

Q3: Can testosterone hemisuccinate be used as a probe to study the permeability of bacterial outer membranes?

A: Yes, testosterone hemisuccinate can serve as a valuable probe for investigating alterations in the outer membrane of Gram-negative bacteria []. By coupling its influx into the cell with the activity of an intracellular enzyme, 3-oxosteroid δ1-dehydrogenase, researchers can measure the diffusion rates of testosterone hemisuccinate across the bacterial membrane. This technique has been used to demonstrate that mutations affecting lipopolysaccharide structure or porin composition in P. aeruginosa lead to increased permeability to testosterone hemisuccinate []. Such studies highlight the utility of this compound in probing the barrier function of bacterial outer membranes.

Q4: Are there any documented applications of testosterone hemisuccinate in the development of radioimmunoassays?

A: Yes, testosterone hemisuccinate has been successfully employed in the development of radioimmunoassays (RIAs) for various hormones. For instance, researchers have synthesized a testosterone hemisuccinate-bovine serum albumin conjugate and used it to generate antiserum in rabbits []. This antiserum formed the basis of a specific RIA for measuring plasma 19-nortestosterone levels, demonstrating the feasibility of using testosterone hemisuccinate derivatives in immunoassay development.

Q5: How does the presence of testosterone hemisuccinate influence the catalytic activity of neocarzinostatin, an antitumor protein?

A: Studies have explored the interaction between testosterone hemisuccinate and neocarzinostatin, an enediyne antitumor antibiotic, to create hybrid biocatalysts. Researchers synthesized an iron(III)-porphyrin-testosterone conjugate and complexed it with a neocarzinostatin variant (NCS-3.24) []. This artificial metalloenzyme demonstrated catalytic activity in the chemoselective and enantioselective sulfoxidation of thioanisole by hydrogen peroxide. Molecular modeling studies suggested that the binding affinity of the conjugate to NCS-3.24 was enhanced by a synergistic interaction between the steroid moiety and the porphyrin macrocycle within the protein's binding site. This example highlights the potential of using testosterone hemisuccinate derivatives in the design of novel biocatalysts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.